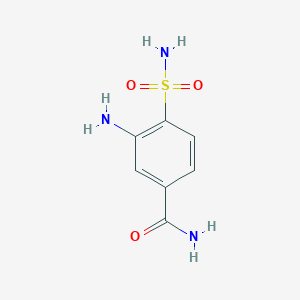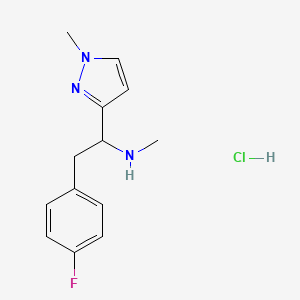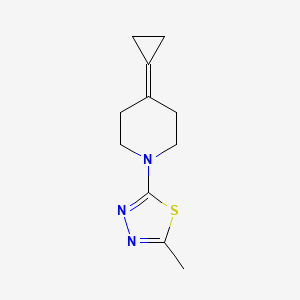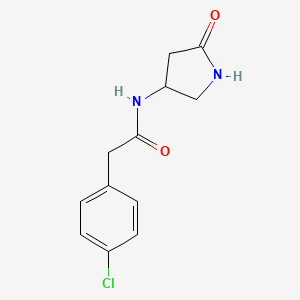![molecular formula C14H19NO2 B2791033 1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone CAS No. 790263-38-6](/img/structure/B2791033.png)
1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone is a synthetic organic compound characterized by the presence of a methoxy group, a pyrrolidinylmethyl group, and a phenyl ring.
作用机制
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially result in a variety of effects, depending on the specific target and the biological context.
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect a wide range of biochemical pathways . These pathways and their downstream effects contribute to the compound’s diverse biological activities.
Result of Action
Given the broad spectrum of biological activities associated with similar compounds, such as indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects.
准备方法
The synthesis of 1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and pyrrolidine.
Reaction Conditions: The key step involves the formation of the pyrrolidinylmethyl group through a Mannich reaction, where 4-methoxybenzaldehyde reacts with pyrrolidine and formaldehyde under acidic conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
化学反应分析
1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
相似化合物的比较
1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone can be compared with other similar compounds, such as:
1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]propanone: This compound has a similar structure but with a propanone group instead of an ethanone group, which may affect its reactivity and biological activity.
1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]butanone: The butanone analog has a longer carbon chain, potentially altering its physical and chemical properties.
1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]pentanone: This compound has an even longer carbon chain, which may further influence its behavior in chemical reactions and biological systems.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its applications and properties.
属性
IUPAC Name |
1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(16)12-5-6-14(17-2)13(9-12)10-15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIIFDNCPPWFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790263-38-6 |
Source


|
| Record name | 1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2790950.png)
![2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2790951.png)
![N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2790952.png)

![(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2790958.png)


![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2790962.png)
![N-(5-(4-methylbenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2790963.png)
![Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2790965.png)


![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2790971.png)
![4-chloro-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-ethylbenzamide](/img/structure/B2790973.png)
